5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole
Overview
Description
5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C10H7N3O2. It is a member of the oxadiazole family, which is known for its diverse applications in various fields of science and industry. This compound is characterized by the presence of an isocyanate group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole typically involves the reaction of 3-amino-5-methyl-1,2,4-oxadiazole with 3-isocyanatobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions:
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming new ring systems.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as alcohols, amines, and water can be used under mild conditions.
Substitution Reactions: Electrophiles such as halogens and sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.
Cycloaddition Reactions: Dienes and dienophiles can be used under thermal or photochemical conditions.
Major Products Formed
Urethanes and Ureas: Formed from the reaction with alcohols and amines.
Substituted Phenyl Derivatives: Formed from electrophilic aromatic substitution reactions.
New Ring Systems: Formed from cycloaddition reactions.
Scientific Research Applications
5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways. The isocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The oxadiazole ring system may also interact with DNA and other biomolecules, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole: A closely related compound with similar chemical properties.
5-(4-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole: Another isomer with the isocyanate group attached to the para position of the phenyl ring.
5-(3-Isocyanatophenyl)-3-ethyl-1,2,4-oxadiazole: A derivative with an ethyl group instead of a methyl group on the oxadiazole ring.
Uniqueness
5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and bioactivity compared to its isomers and derivatives. The presence of the isocyanate group makes it highly reactive, allowing for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
5-(3-isocyanatophenyl)-3-methyl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-7-12-10(15-13-7)8-3-2-4-9(5-8)11-6-14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRLVBQAYJHVPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640212 | |
Record name | 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926921-56-4 | |
Record name | 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 926921-56-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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